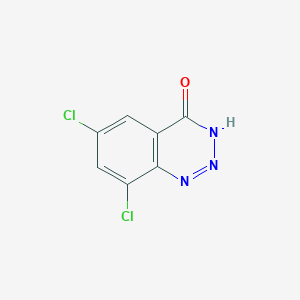

6,8-Dichloro-1,2,3-benzotriazin-4(1h)-one

Description

Contextualization of Benzotriazinone Scaffolds in Modern Organic Synthesis

Benzotriazinone scaffolds, while sometimes considered underrepresented in chemical literature, are versatile and valuable building blocks in modern organic synthesis. nih.govacs.org Their importance stems from their application in the synthesis of pharmacologically active compounds, including anesthetics and antidepressants, as well as agrochemicals. nih.govacs.org

The utility of the benzotriazinone core extends to its role as a precursor in a variety of chemical transformations. They are frequently used in:

Denitrogenative Transformations : Serving as substrates in metal-catalyzed or photochemical reactions that proceed with the loss of nitrogen gas (N₂) to form other complex heterocycles. nih.govacs.orgrsc.org

Cross-Coupling Reactions : Acting as versatile partners in various cross-coupling methodologies. nih.gov

Functionalization Reactions : Undergoing acid-mediated denitrogenative ortho-hydroxylation and heteroannulation reactions, which yield useful products like benzo[c] nih.govacs.orgdithiol-3-ones. nih.gov

Synthesis of Polyazaacenes : Reacting with bisnucleophiles to produce a range of deeply colored polyazaacenes. rsc.org

DNA-Encoded Libraries (DELs) : The benzotriazinone core can be incorporated into DNA-encoded chemical libraries, which are used for high-throughput screening to discover new medicinally useful compounds. acs.org

Historical Development and Significance of Benzotriazinone Chemistry

The chemistry of benzotriazinones has evolved significantly over the years. The earliest and most conventional method for synthesizing the 1,2,3-benzotriazin-4(3H)-one core involves the diazotization of 2-aminobenzamide (B116534) or related anthranilate derivatives. nih.govacs.org This traditional approach typically requires the use of sodium nitrite (B80452) (NaNO₂) in the presence of strong acids at low temperatures. nih.govacs.orgnih.gov While effective, this method is often problematic due to the harsh reaction conditions and limited substrate scope. nih.govacs.org

In response to the limitations of the classical synthesis, research has focused on developing milder and more efficient protocols. These alternative routes include the use of polymer-supported nitrite reagents, p-toluenesulfonic acid, and other nitrogen sources like tert-butyl nitrite or nitromethane. nih.govacs.orgacs.org

More recent advancements have embraced green chemistry principles, leading to the development of innovative photochemical methods. One such protocol utilizes the exposure of acyclic aryl triazine precursors to violet light (420 nm), which induces a photocyclization to form the benzotriazinone ring. nih.govacs.orgorganic-chemistry.org This transformation can be performed efficiently in a continuous flow reactor, offering excellent yields in short residence times without the need for additives or photocatalysts, highlighting a significant step forward in scalability and process safety. nih.govacs.org

Unique Structural Features and Electronic Characteristics of Dihalo-Substituted Benzotriazinones

The introduction of halogen substituents onto the benzene (B151609) ring of the benzotriazinone scaffold dramatically influences its electronic properties and reactivity. In the case of 6,8-dichloro-1,2,3-benzotriazin-4(1H)-one, the two chlorine atoms are strongly electron-withdrawing. This electronic perturbation is expected to have several significant consequences.

The primary effects of the dichloro-substitution arise from the inductive effect of the chlorine atoms, which pulls electron density away from the aromatic ring. This has a cascading effect on the entire heterocyclic system:

Increased Acidity : The electron-withdrawing nature of the chlorine atoms stabilizes the conjugate base formed upon deprotonation of the N-H group at position 1, thereby increasing its acidity compared to the unsubstituted parent compound.

Enhanced Electrophilicity : The carbonyl carbon at position 4 becomes more electron-deficient and, therefore, more susceptible to attack by nucleophiles.

Modified Reactivity in Coupling Reactions : The altered electron density of the aromatic ring can affect its reactivity and regioselectivity in metal-catalyzed cross-coupling reactions.

Physicochemical Properties : Properties such as solubility, lipophilicity, and crystal packing are significantly influenced by the presence of the two halogen atoms.

While specific experimental data for this compound is not widely available in the reviewed literature, studies on related dichloro-substituted heterocyclic systems, such as dichloro-1,3,5-triazines, confirm the profound impact of halogenation on chemical behavior and reactivity. researchgate.net

Table 1: Predicted Physicochemical Characteristics of this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Molecular Formula | C₇H₃Cl₂N₃O | Based on core structure and substituents. |

| Acidity of N1-H | Increased | Electron-withdrawing Cl atoms stabilize the conjugate base. |

| Electrophilicity of C4 Carbonyl | Increased | Inductive effect of Cl atoms makes the carbonyl carbon more positive. |

| Reactivity towards Nucleophiles | Enhanced | Increased electrophilicity of the ring and carbonyl group. |

| Solubility | Likely reduced in polar solvents | Increased molecular weight and hydrophobic character from Cl atoms. |

Research Gaps and Objectives Pertaining to this compound

Despite the recognized utility of the benzotriazinone scaffold, it remains a relatively "underexplored" and "underutilized" heterocyclic system. researchgate.netnih.govacs.org This is particularly true for specifically substituted derivatives like this compound. Several key research gaps and future objectives can be identified:

Optimized Synthesis : There is a need for the development and reporting of a specific, high-yield, and scalable synthetic route tailored to this compound. Existing general methods may require significant optimization for this particular dichlorinated substrate.

Full Characterization : A comprehensive characterization of the compound's physicochemical properties is lacking. Future research should focus on obtaining detailed spectroscopic data (NMR, IR, MS), X-ray crystal structure analysis, and measurements of properties like pKa and redox potential.

Reactivity Studies : The utility of this compound as a synthetic building block is currently unexplored. A key objective would be to investigate its performance in reactions where benzotriazinones are known to be useful, such as denitrogenative annulations and cross-coupling reactions, to understand how the dichloro-substitution pattern modulates its reactivity.

Exploration of Biological Activity : While the broader class of benzotriazinones exhibits diverse pharmacological activities, the specific biological profile of the 6,8-dichloro derivative is unknown. nih.gov Screening this compound for various biological targets could uncover novel applications.

Addressing these research gaps will provide a more complete understanding of this specific compound and could unlock its potential for applications in synthetic chemistry, materials science, and medicinal chemistry.

Properties

IUPAC Name |

6,8-dichloro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O/c8-3-1-4-6(5(9)2-3)10-12-11-7(4)13/h1-2H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJXNGLZXVQFIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NN=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302292 | |

| Record name | 6,8-dichloro-1,2,3-benzotriazin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60233-65-0 | |

| Record name | NSC150028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-dichloro-1,2,3-benzotriazin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,8 Dichloro 1,2,3 Benzotriazin 4 1h One and Its Precursors

Retrosynthetic Analysis and Identification of Key Precursors for the Benzotriazinone Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. patsnap.com For 6,8-dichloro-1,2,3-benzotriazin-4(1H)-one, the primary disconnection is the triazinone ring, which can be conceptually broken down to reveal its key precursors.

The most logical disconnection of the 1,2,3-benzotriazin-4(1H)-one core points to a diazotization and subsequent cyclization of an appropriately substituted anthranilamide derivative. This leads to the identification of 2-amino-3,5-dichlorobenzamide (B3351519) as the pivotal precursor. Further retrosynthetic analysis of this precursor suggests its origin from 3,5-dichloroanthranilic acid , which in turn can be synthesized from the readily available anthranilic acid through a chlorination reaction. orgsyn.org

An alternative route to a closely related precursor, 2-amino-3,5-dichloro-N-methylbenzamide, involves the reaction of isatoic anhydride (B1165640) with a methylamine (B109427) solution, followed by chlorination. patsnap.comgoogle.com This suggests that 2-amino-3,5-dichlorobenzamide could potentially be synthesized from isatoic anhydride and ammonia, followed by a similar chlorination step.

Therefore, the key precursors for the synthesis of this compound are:

2-Amino-3,5-dichlorobenzamide

3,5-Dichloroanthranilic acid

Anthranilic acid

Isatoic anhydride

Classical Synthetic Routes to Benzotriazinones

Classical methods for the synthesis of benzotriazinones have been well-established and primarily rely on diazotization and cyclization reactions of anthranilamide derivatives.

Diazotization Reactions of Substituted Anthranilamides

The diazotization of a primary aromatic amine, followed by intramolecular cyclization, is a cornerstone of benzotriazinone synthesis. nih.gov This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. evitachem.com

For the synthesis of this compound, the key step is the diazotization of 2-amino-3,5-dichlorobenzamide. While a specific procedure for the cyclization of this exact precursor to the target benzotriazinone is not extensively detailed in the reviewed literature, the general method involves dissolving the substituted anthranilamide in an acidic solution, cooling it to 0-5 °C, and then adding a solution of sodium nitrite. dntb.gov.ua The resulting diazonium salt then undergoes spontaneous cyclization to form the benzotriazinone ring.

A detailed procedure for the diazotization of the precursor, 3,5-dichloro-2-aminobenzoic acid, is available and involves dissolving the acid in an aqueous solution of sodium hydroxide (B78521) and sodium nitrite, which is then added to a cooled solution of hydrochloric acid. orgsyn.org A similar approach would be adapted for the corresponding amide.

Table 1: Key Reagents and Conditions for Diazotization of Anthranilamide Derivatives

| Precursor | Reagents | Temperature | Reference |

| Anthranilamide | NaNO₂, 8M HCl | 0 °C | dntb.gov.ua |

| Methyl Anthranilate | NaNO₂, diluted HCl | 0 °C | dntb.gov.ua |

| 3,5-Dichloro-2-aminobenzoic acid | NaOH, NaNO₂, conc. HCl | 10 °C | orgsyn.org |

Cyclization Reactions Utilizing 2-Aminobenzamides

The cyclization of 2-aminobenzamides is the final step in the classical synthesis of benzotriazinones. Once the diazonium salt of the 2-aminobenzamide (B116534) is formed, the cyclization to the triazinone ring generally proceeds readily. The stability of the resulting six-membered triazinone ring provides the thermodynamic driving force for this intramolecular reaction.

The synthesis of the key precursor, 2-amino-3,5-dichlorobenzamide, can be approached from 3,5-dichloroanthranilic acid. The conversion of a carboxylic acid to a primary amide can be achieved through various standard synthetic methods, such as conversion to the acid chloride followed by reaction with ammonia.

A documented synthesis of the precursor 3,5-dichloro-2-aminobenzoic acid involves the direct chlorination of anthranilic acid. orgsyn.org In this procedure, chlorine gas is bubbled through a solution of anthranilic acid in hydrochloric acid and water, maintaining the temperature below 30 °C. The crude product is then purified by leaching with boiling benzene (B151609).

Table 2: Synthesis of 3,5-Dichloro-2-aminobenzoic Acid

| Starting Material | Reagents | Solvent | Yield | Reference |

| Anthranilic acid | Cl₂, conc. HCl | Water | 69-78% | orgsyn.org |

Contemporary Synthetic Strategies for Dihalo-Benzotriazinones

Modern synthetic chemistry has seen the development of new methodologies for the formation of heterocyclic rings, including transition metal-catalyzed and metal-free approaches. While specific applications of these methods for the direct synthesis of this compound are not widely reported, the general principles can be extrapolated.

Transition Metal-Catalyzed Approaches (e.g., Palladium, Nickel)

Transition metal catalysis, particularly with palladium and nickel, has become a powerful tool in organic synthesis. These methods often involve cross-coupling reactions or catalytic cycles that can form new carbon-nitrogen or nitrogen-nitrogen bonds under milder conditions than classical methods.

While direct synthesis of the this compound using these methods is not explicitly described in the surveyed literature, related transformations have been reported. For instance, nickel-catalyzed cross-electrophile coupling of benzotriazinones with aryl bromides has been developed to produce ortho-arylated benzamides. acs.org This indicates the reactivity of the benzotriazinone core under nickel catalysis, although it represents a transformation of the ring rather than its formation. Similarly, palladium-catalyzed reactions of benzotriazinones have been used for denitrogenative cross-coupling reactions. nih.gov

The synthesis of related heterocyclic systems, such as 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, has been achieved using palladium catalysis, showcasing the utility of this metal in forming nitrogen-containing heterocycles. nih.gov

Metal-Free Systems for Benzotriazinone Formation

In recent years, there has been a growing interest in the development of metal-free synthetic methods, which are often more environmentally benign. For benzotriazinone synthesis, a notable development is the use of visible-light-mediated photocyclization of acyclic aryl triazine precursors. nih.gov This method avoids the use of harsh acids and metal catalysts, offering a greener alternative.

Another metal-free approach involves the use of a polymer-supported nitrite reagent and p-toluenesulfonic acid for the diazotization and cyclization of 2-aminobenzamides. nih.gov This method provides a milder alternative to the classical use of strong mineral acids. While not specifically demonstrated for the 6,8-dichloro derivative, these contemporary metal-free strategies hold promise for the synthesis of a wide range of substituted benzotriazinones.

Photochemical and Visible-Light-Mediated Synthesis

The synthesis of 1,2,3-benzotriazin-4(1H)-ones, including the 6,8-dichloro derivative, has seen innovative advancements through the application of photochemical and visible-light-mediated methods. These approaches offer a greener and more efficient alternative to traditional synthetic routes, which often require harsh reagents. A notable development in this area is the photocyclization of acyclic aryl triazine precursors. nih.govnih.gov

This methodology involves the exposure of an appropriate aryl triazine precursor to visible light, typically from a violet light-emitting diode (LED) with a wavelength of around 420 nm. nih.govnih.gov The reaction proceeds without the need for external photocatalysts or additives, highlighting its efficiency and atom economy. organic-chemistry.org The underlying mechanism is believed to be a variation of the Norrish type II reaction, a well-known photochemical process. organic-chemistry.org It is proposed that the reaction initiates with a nitrogen-centered organic-chemistry.orgnih.gov-hydrogen shift, followed by fragmentation and the formation of the N-N bond, leading to the cyclized benzotriazinone product. nih.govnih.gov This process is advantageous due to its operational simplicity and the use of a readily available and relatively benign energy source. organic-chemistry.org

Research in this area has demonstrated the potential for synthesizing a variety of substituted benzotriazin-4(3H)-ones, and the principles can be extended to the synthesis of the 6,8-dichloro analog, provided the appropriately substituted precursor is used. nih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of 1,2,3-benzotriazin-4(1H)-ones, offering enhanced safety, scalability, and process control compared to traditional batch methods. nih.govnih.gov The photochemical synthesis of these compounds has been successfully adapted to a continuous flow setup, demonstrating the robustness of this approach. organic-chemistry.org

In a typical continuous flow process for benzotriazinone synthesis, a solution of the acyclic aryl triazine precursor is pumped through a transparent tube, which is irradiated by a light source, such as a 420 nm LED. nih.govnih.govorganic-chemistry.org The use of a flow reactor allows for precise control over reaction parameters like residence time, flow rate, and light intensity, leading to high yields in significantly reduced reaction times, often within minutes. nih.govnih.gov For instance, excellent yields have been reported with a residence time as short as 10 minutes. nih.govnih.gov

The setup for such a synthesis typically includes a pump to introduce the reactant solution, a photoreactor module with a coiled reactor to ensure uniform light exposure, and a back-pressure regulator to maintain a stable system pressure. organic-chemistry.org This technique not only improves the efficiency and safety of the photochemical reaction but also facilitates a more straightforward scale-up of the production of benzotriazinones. nih.govnih.gov The high surface-area-to-volume ratio in flow reactors ensures efficient light penetration, which is crucial for photochemical reactions. mdpi.com

Exploitation of Aryl Diazonium Intermediates

The synthesis of 1,2,3-benzotriazin-4(1H)-ones can also be achieved through the strategic use of aryl diazonium intermediates. nih.govresearchgate.net This method is particularly relevant for the synthesis of the target compound, this compound, as it starts from an appropriately substituted arylamine precursor. The general approach involves the diazotization of an anthranilamide derivative, which then undergoes intramolecular cyclization to form the benzotriazinone ring system. nih.govresearchgate.net

A significant advancement in this area is the development of DNA-compatible synthetic methods, which allow for the creation of diverse chemical libraries for drug discovery. nih.govresearchgate.net In this context, a DNA-conjugated amine can be coupled with an anthranilic acid or isatoic anhydride building block to form a variety of anthranilamides. nih.govresearchgate.net Subsequent treatment with a mild diazotizing agent, such as tert-butyl nitrite, triggers the formation of the aryl diazonium intermediate, which then cyclizes to the 1,2,3-benzotriazin-4(3H)-one scaffold. nih.govresearchgate.net This process is notable for its mild reaction conditions, making it suitable for sensitive substrates. nih.govresearchgate.net

The formation of the aryl diazonium salt from the corresponding arylamine is a critical step. Traditionally, this is achieved using sodium nitrite in the presence of a strong acid. nih.gov However, milder reagents like tert-butyl nitrite or nitrosonium tetrafluoroborate (B81430) (NOBF₄) can also be employed, often at low temperatures to ensure the stability of the diazonium intermediate. nih.govnih.gov The choice of the diazotizing agent and reaction conditions can be tailored to the specific substrate and desired outcome. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Solvent Effects in Cyclization Reactions

The choice of solvent plays a critical role in the cyclization reactions to form this compound, significantly impacting reaction rates and yields. In photochemical and visible-light-mediated syntheses, the solvent must be transparent to the wavelength of light used to avoid interference with the photoexcitation process. Furthermore, the solubility of both the starting materials and the product in the chosen solvent system is paramount for a homogeneous reaction mixture, which is particularly important in continuous flow systems to prevent clogging of the reactor. nih.gov

For the photocyclization of aryl triazines, various solvent systems have been investigated. While some reactions proceed in a range of solvents, mixtures are often employed to achieve optimal solubility and reactivity. For example, a mixture of acetonitrile (B52724) and water has been shown to be effective. nih.gov In other cases, a combination of methanol (B129727) and dichloromethane (B109758) has provided high yields. nih.gov The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway and efficiency.

In the traditional synthesis involving the diazotization of 2-amino-3,5-dichlorobenzamide, the reaction is typically carried out in an aqueous acidic medium. The acid, often hydrochloric acid, serves both as a reactant and as a solvent component to maintain a low pH necessary for the formation and stability of the diazonium salt. nih.gov

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are key physical parameters that can be manipulated to optimize the synthesis of this compound. In continuous flow synthesis, these parameters are easily and precisely controlled, allowing for fine-tuning of the reaction kinetics.

For photochemical reactions conducted in a flow system, the temperature is often maintained at or near ambient temperature. organic-chemistry.org The primary driver for the reaction is the light energy, and elevated temperatures are not always necessary and can sometimes lead to side reactions. However, in some continuous flow processes, elevated temperatures can be used to accelerate reaction rates, and the enclosed nature of the flow reactor allows for safe operation at temperatures above the solvent's boiling point by applying pressure. mdpi.com

Pressure in a continuous flow system is typically controlled using a back-pressure regulator. Maintaining a constant pressure ensures a stable flow and prevents the formation of gas bubbles (e.g., nitrogen gas evolved during diazotization), which can disrupt the flow and affect residence time distribution. organic-chemistry.org For the visible-light-mediated synthesis of benzotriazinones, a system pressure of around 3 bar has been reported to be effective. organic-chemistry.org

In traditional batch diazotization reactions, temperature control is critical. These reactions are typically carried out at low temperatures, often between 0 and 5 °C, to ensure the stability of the thermally sensitive diazonium salt intermediate and to minimize the formation of byproducts. nih.gov

Catalyst Loading and Ligand Design in Catalytic Systems

While some modern synthetic routes to benzotriazinones are catalyst-free, catalytic systems, particularly those involving palladium, play a role in related transformations and can be optimized for efficiency. nih.gov For instance, palladium-catalyzed carbonylation of benzotriazinones to form other heterocyclic structures involves careful selection of the catalyst loading and ligand. nih.gov

In such palladium-catalyzed reactions, the catalyst loading is a crucial factor that balances reaction efficiency with cost and potential product contamination. Typical loadings can range from 1 to 5 mol % of the palladium source, such as palladium(II) acetate. nih.gov

The design of the ligand is equally important as it modulates the electronic and steric properties of the palladium center, thereby influencing the catalytic activity and selectivity. nih.gov For the carbonylation of benzotriazinones, bidentate phosphine (B1218219) ligands like Xantphos have been found to be effective. nih.gov The choice of ligand can significantly impact the outcome of the reaction, and a screening of different ligands is often necessary to identify the optimal one for a specific transformation. nih.gov The principles of catalyst and ligand optimization from related reactions can inform the development of new catalytic methods for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The pursuit of sustainability in chemical manufacturing necessitates a shift from conventional methods to greener alternatives. For this compound, this involves a critical evaluation of existing synthetic pathways through the lens of green chemistry's 12 principles. Traditional methods for preparing the benzotriazin-4(3H)-one core often rely on the diazotization of 2-aminobenzamides. This process typically involves harsh reagents like strong mineral acids and sodium nitrite, which are effective but pose significant environmental and safety challenges, including the potential release of toxic nitrogen oxides.

Modern synthetic strategies aim to mitigate these issues by developing milder, more efficient, and environmentally benign protocols. Innovations include the use of alternative nitrating agents, catalyst-driven processes, and advanced technologies like flow chemistry to reduce waste and enhance safety.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. An ideal reaction has 100% atom economy, meaning all reactant atoms are found in the final product, with no byproducts.

The conventional synthesis of this compound proceeds via the diazotization of 2-amino-3,5-dichlorobenzamide. This reaction, while effective, exhibits a suboptimal atom economy. The key transformation involves the reaction of the aminobenzamide with sodium nitrite in the presence of a strong acid, such as hydrochloric acid (HCl), to form the cyclic triazinone.

The balanced chemical equation is: C₇H₅Cl₂N₂O + NaNO₂ + 2 HCl → C₇H₃Cl₂N₃O + NaCl + 2 H₂O

The atom economy for this process is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants.

Data Table: Atom Economy Calculation for Traditional Synthesis

| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 2-amino-3,5-dichlorobenzamide | C₇H₅Cl₂N₂O | 206.04 | Reactant |

| Sodium Nitrite | NaNO₂ | 69.00 | Reactant |

| Hydrochloric Acid | HCl | 36.46 (x2) | Reactant |

| Total Reactant Mass | 347.96 | ||

| This compound | C₇H₃Cl₂N₃O | 215.99 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Percent Atom Economy = (215.99 / 347.96) x 100 ≈ 62.1%

This calculation reveals that approximately 38% of the reactant mass is converted into waste products (sodium chloride and water), highlighting the inefficiency of this traditional route from an atom economy perspective.

In contrast, newer synthetic methodologies for the benzotriazinone scaffold show significant improvements in efficiency. For instance, photochemical methods that utilize acyclic aryl triazine precursors can be performed in continuous flow reactors. These reactions proceed under mild conditions, often without the need for catalysts or additives, and can achieve high yields in very short residence times. While specific atom economy data for the 6,8-dichloro derivative using this method is not available, the elimination of stoichiometric inorganic reagents suggests a fundamentally more atom-economical approach where the main byproduct is a simple organic molecule like N-methylacetamide.

Solvent choice and waste generation are intrinsically linked and represent critical areas for green chemistry improvements. The traditional diazotization synthesis not only has poor atom economy but also generates significant waste streams. The use of strong mineral acids often means the reaction medium itself is hazardous and requires neutralization, producing large quantities of inorganic salts and aqueous waste.

Data Table: Comparison of Synthetic Methodologies

| Feature | Traditional Diazotization | Photochemical Flow Synthesis |

|---|---|---|

| Solvents | Strong mineral acids (e.g., HCl, H₂SO₄), Water | Acetonitrile/Water, Methanol/Dichloromethane (DCM) |

| Key Reagents | Sodium Nitrite (NaNO₂) | Acyclic aryl triazine precursor |

| Conditions | Low temperatures (0-5 °C), Strong acid | Ambient temperature, Visible light (420 nm) |

| Primary Waste | Acidic aqueous waste, Sodium salts (e.g., NaCl) | Organic byproduct (e.g., N-methylacetamide), Chromatography solvents |

| Green Merit | Established, high conversion | Milder conditions, reduced inorganic waste, potential for greener solvents, enhanced safety.

Mechanistic Investigations of Reactions Involving 6,8 Dichloro 1,2,3 Benzotriazin 4 1h One

Elucidation of Reaction Pathways and Intermediate Formation

The reaction pathways of 1,2,3-benzotriazinones, including the 6,8-dichloro derivative, are often initiated by the cleavage of the N1-N2 or N2-N3 bond in the triazine ring. The specific pathway is highly dependent on the reaction conditions, such as heat, light, or the presence of a transition metal catalyst.

Under thermal conditions, the reaction is believed to proceed through a concerted or stepwise elimination of a molecule of nitrogen (N₂). nih.gov This process can lead to the formation of a highly reactive iminoketene intermediate. nih.gov A probable mechanism involves the initial elimination of nitrogen to form an azetidinone intermediate, which then undergoes ring-opening to yield the iminoketene. nih.gov This iminoketene is a versatile synthon that can participate in various subsequent reactions, including cycloadditions. nih.gov

In the presence of transition metals, such as nickel(0), an alternative pathway is observed. researchgate.net This involves the oxidative insertion of the metal into the triazinone moiety, which facilitates the extrusion of dinitrogen and the formation of a five-membered azanickelacyclic intermediate. researchgate.net This organometallic intermediate is central to a range of cross-coupling and annulation reactions. researchgate.net

Furthermore, DNA-compatible synthetic methods have been developed for forming the benzotriazinone core itself, utilizing aryl diazonium intermediates derived from anthranilamides. researchgate.net This highlights the role of diazonium species as key intermediates in the formation of the benzotriazinone ring system under mild conditions. researchgate.net

| Condition | Initiating Step | Key Intermediate(s) | Reference(s) |

| Thermal | N₂ Elimination | Azetidinone, Iminoketene | nih.gov |

| Metal-Catalyzed (e.g., Ni(0)) | Oxidative Insertion | Azanickelacycle | researchgate.net |

| Synthesis from Anthranilamides | Diazotization/Cyclization | Aryl Diazonium Species | researchgate.net |

Role of the Benzotriazinone Moiety as a Reactive Intermediate (e.g., Nitrogen Extrusion)

A defining characteristic of the 1,2,3-benzotriazinone scaffold is its ability to act as a precursor to reactive intermediates via the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. researchgate.netresearchgate.net This denitrogenation serves as a powerful tool in synthetic organic chemistry for the construction of new N-heterocycles and ortho-functionalized benzamides. researchgate.netresearchgate.net

The extrusion of N₂ can be triggered by various stimuli:

Thermal Activation: Heating 1,2,3-benzotriazinones leads to the loss of N₂ and the formation of iminoketenes. nih.gov

Photochemical Activation: Visible light can mediate the denitrogenative reactions of 1,2,3-benzotriazinones. researchgate.net These reactions often proceed through a radical anion intermediate, offering unique selectivity compared to metal-catalyzed methods. researchgate.net The formation of an electron donor-acceptor (EDA) complex can facilitate this process, avoiding the need for an external photocatalyst. rsc.org

Transition Metal Catalysis: Metals like nickel can induce nitrogen extrusion to form metallacyclic intermediates, which can then be trapped by various coupling partners. researchgate.net

The reactive species generated upon nitrogen loss, such as iminoketenes or diradicals, are short-lived but highly valuable for forging new carbon-carbon and carbon-nitrogen bonds in a single, atom-economical step. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichlorinated Benzene (B151609) Ring

The benzene ring of 6,8-dichloro-1,2,3-benzotriazin-4(1H)-one is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally uncommon for simple aryl halides but is facilitated in this case. SNAr reactions proceed via an addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com

The key factors enabling SNAr on this molecule are:

Presence of a Leaving Group: The chlorine atoms at the C6 and C8 positions serve as suitable leaving groups. nih.gov

Activation by an Electron-Withdrawing Group: The benzotriazinone moiety, particularly the carbonyl group and the nitrogen atoms, acts as a strong electron-withdrawing group. This effect is crucial as it delocalizes the negative charge of the intermediate formed during the reaction. libretexts.orgyoutube.com

The mechanism involves the attack of a nucleophile on the carbon atom bearing a chlorine atom. youtube.com This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comyoutube.com The negative charge in this intermediate is delocalized onto the electron-withdrawing triazinone ring. Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored. libretexts.org

The positions of the chlorine atoms (ortho and para to the activating ring fusion) are ideal for stabilizing the Meisenheimer complex through resonance. libretexts.orgyoutube.com In contrast, a meta-positioned substituent would not provide such stabilization. libretexts.org The high reactivity of fluorine as a leaving group in SNAr reactions, despite its strong bond to carbon, is attributed to its high electronegativity, which makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step. youtube.comyoutube.com

| Step | Description | Key Feature | Reference(s) |

| 1. Addition | A nucleophile attacks the carbon bearing a chlorine atom, breaking the aromaticity. | Formation of a resonance-stabilized Meisenheimer complex. This is the rate-determining step. | libretexts.orgmasterorganicchemistry.comyoutube.com |

| 2. Elimination | The chloride ion is expelled as a leaving group. | Restoration of the aromatic ring. This step is fast. | libretexts.org |

Electrophilic Aromatic Substitution Reactions on the Benzotriazinone Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.comnih.gov However, for the this compound system, this type of reaction is challenging. The benzotriazinone core is considered an electron-deactivated system due to the electron-withdrawing nature of the carbonyl group and the nitrogen atoms. libretexts.org

The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com Substituents on the benzene ring significantly influence both the rate of reaction and the position of the incoming electrophile. libretexts.org

In the case of this compound:

Reactivity: The fused benzotriazinone ring and the two chlorine atoms are all deactivating groups, meaning they withdraw electron density from the benzene ring. libretexts.org This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. libretexts.org

Ring-Opening and Ring-Closure Mechanisms of the Triazine Ring

The triazine ring of 1,2,3-benzotriazin-4(1H)-one is capable of undergoing ring-opening and ring-closure reactions, which are fundamental to its utility as a synthetic building block. nih.gov

Ring-Opening: Under thermal conditions, the primary ring-opening pathway involves the extrusion of N₂ to generate an iminoketene. nih.gov This transformation is thought to proceed through an initial ring contraction to a transient, unstable azetidinone intermediate, which then opens to the iminoketene. nih.gov This reactive ketene (B1206846) can then be trapped in situ.

Ring-Closure: The formation of the benzotriazinone ring itself is a key ring-closure reaction. A common method involves the diazotization of 2-aminobenzamides with reagents like sodium nitrite (B80452) in acid, or milder alternatives like tert-butyl nitrite. researchgate.netnih.gov This process generates an aryl diazonium intermediate which undergoes intramolecular cyclization onto the amide nitrogen, followed by tautomerization to yield the stable benzotriazinone ring. researchgate.net

Another novel ring-closure approach involves the photochemical cyclization of amide-bearing aryl triazines. nih.govacs.org This reaction, mediated by violet light, proceeds via an unprecedented nitrogen-centered researchgate.netnih.gov-H shift, akin to a Norrish type II reaction, leading to N-N bond formation and cyclization. nih.govacs.org

Electrocyclic reactions, governed by the principles of orbital symmetry, provide a theoretical framework for understanding concerted ring-opening and ring-closing processes. youtube.commasterorganicchemistry.com For a 6π-electron system, thermal reactions typically proceed in a disrotatory fashion, while photochemical reactions are conrotatory. masterorganicchemistry.com

Tautomeric Equilibria (e.g., keto-enol, N-H tautomerism) and Their Influence on Reactivity

Tautomerism, the interconversion of constitutional isomers, is a significant phenomenon in heterocyclic chemistry, often influencing reactivity. academie-sciences.frfrontiersin.org For this compound, several tautomeric forms are possible, primarily involving the migration of a proton.

The principal tautomeric equilibrium for this compound is the amide-imidic acid (a form of keto-enol) tautomerism:

Amide Form (Keto): This is the this compound structure, containing a carbonyl group (C=O) and an N-H bond. This form is generally the most stable and predominant for most aldehydes and ketones. masterorganicchemistry.com

Imidic Acid Form (Enol): This tautomer, 6,8-dichloro-4-hydroxy-1,2,3-benzotriazine, features a hydroxyl group (O-H) and a C=N double bond within the ring. While the enol form is typically less stable, its population can be influenced by factors like solvent polarity and intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov Aromaticity can also be a powerful driving force favoring an enol form, as seen in the case of phenol. youtube.com

The position of the tautomeric equilibrium can significantly affect the molecule's chemical behavior. The keto form possesses an electrophilic carbonyl carbon, while the enol form has a nucleophilic C=C double bond (or in this case, a more nucleophilic ring system) and an acidic hydroxyl group. nih.govyoutube.com The N-H proton in the amide form is also acidic and can be removed by a base. Furthermore, N1 vs. N3 tautomerism is also a possibility, where the proton on N3 could potentially migrate to N1, although the depicted N3-H form is generally considered the most stable for the parent benzotriazinone system. The presence of these different tautomers, even in small equilibrium concentrations, can open up diverse reaction channels.

| Tautomer | Key Structural Features | Potential Reactivity | Reference(s) |

| Amide (Keto) | C=O group, N3-H bond | Electrophilic carbonyl carbon, acidic N-H | masterorganicchemistry.com |

| Imidic Acid (Enol) | C=N bond, O-H group | Nucleophilic ring, acidic O-H | nih.govyoutube.com |

Kinetic and Thermodynamic Aspects of Transformations

The transformations of this compound are governed by kinetic and thermodynamic principles that dictate reaction rates and product stabilities.

Thermodynamics:

Nitrogen Extrusion: The denitrogenation reactions of benzotriazinones are generally thermodynamically favorable. researchgate.netresearchgate.net The release of a stable, gaseous N₂ molecule provides a significant entropic driving force for these reactions, leading to the formation of various heterocyclic products.

Tautomeric Equilibria: The relative stability of tautomers determines their equilibrium concentrations. For most simple keto-enol systems, the keto form is thermodynamically favored due to the greater strength of the C=O double bond compared to the C=C double bond. masterorganicchemistry.com Computational studies can be employed to calculate the relative energies of different tautomers and intermediates. academie-sciences.fr

Kinetics:

SNAr Reactions: In nucleophilic aromatic substitution, the first step—the addition of the nucleophile to form the Meisenheimer complex—is typically the slow, rate-determining step because it involves the disruption of aromaticity. libretexts.orgyoutube.com The subsequent elimination of the leaving group is fast as it restores the energetically favorable aromatic system. youtube.com

Ring-Opening/Closure: The thermal decomposition of 1,2,3-benzotriazin-4(3H)-one to form an iminoketene involves overcoming a significant activation energy barrier. nih.gov Similarly, cyclization reactions have their own kinetic barriers. For instance, in the synthesis of pyrrolidinedione derivatives through a related cyclization, the final ring-closing step was found to have a very low energy barrier, but it was preceded by a tautomerization step with a much higher activation energy, making the tautomerization the rate-limiting process. rsc.org

Kinetic studies, often involving techniques like monitoring reaction progress over time, can help elucidate reaction mechanisms and the factors that influence reaction rates, such as substituent effects and solvent polarity. researchgate.net

Derivatization and Functionalization Strategies of 6,8 Dichloro 1,2,3 Benzotriazin 4 1h One

Strategies for N-Functionalization (e.g., Alkylation, Arylation) at the Triazine Nitrogen Atoms

N-functionalization of benzotriazole (B28993) and related heterocycles is a common strategy to introduce molecular diversity. For the N-H group within the triazine ring of 6,8-dichloro-1,2,3-benzotriazin-4(1H)-one, both alkylation and arylation reactions are theoretically plausible.

Alkylation would typically involve the deprotonation of the N-H bond with a suitable base to form a nucleophilic nitrogen anion, followed by reaction with an alkyl halide or another electrophilic alkylating agent. The choice of base and solvent is critical to control the regioselectivity and avoid side reactions.

Arylation of N-H bonds in heterocycles is often achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgrug.nlnih.govopenochem.orgresearchgate.net These methods allow for the formation of N-aryl bonds under relatively mild conditions. For instance, the intramolecular N-arylation of o-chloro-1,2,3-benzotriazenes using a CuI/Cs2CO3 system has been reported to yield N1-aryl benzotriazoles. nih.gov

Carbonyl Group Modifications (e.g., Reduction, Wittig Reactions)

The carbonyl group at the 4-position of the benzotriazinone ring is a key site for chemical modification.

Reduction of the carbonyl group to a hydroxyl group can typically be achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). wikipedia.orgtcichemicals.comyoutube.comlibretexts.org The choice of reducing agent would depend on the desired selectivity and the presence of other reducible functional groups. Complete reduction of the carbonyl to a methylene (B1212753) group (CH2) can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions, although these often require harsh reaction conditions. masterorganicchemistry.com

The Wittig reaction provides a method to convert a carbonyl group into a carbon-carbon double bond. nih.gov This reaction involves the treatment of the carbonyl compound with a phosphorus ylide (Wittig reagent). The structure of the ylide determines the substituent introduced at the 4-position. While a versatile reaction, its application to this compound is not specifically documented.

Halogen Exchange Reactions on the Dichlorinated Phenyl Ring

The two chlorine atoms on the phenyl ring of this compound are potential sites for nucleophilic aromatic substitution (SNA r). In these reactions, a nucleophile displaces a halide ion. The reactivity of the chlorine atoms is influenced by the electron-withdrawing nature of the benzotriazinone ring system.

Common nucleophiles for such transformations include amines, alkoxides, and thiolates. The regioselectivity of the substitution (i.e., whether the chlorine at the 6- or 8-position reacts) would depend on the electronic and steric environment of each position, as well as the reaction conditions. For some heterocyclic systems, regioselective S N Ar at specific positions of dichloro-substituted precursors is well-documented. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the sites of the chlorine atoms.

The Suzuki-Miyaura coupling reaction would involve the reaction of this compound with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgharvard.edunih.govorganic-chemistry.org This would result in the substitution of one or both chlorine atoms with aryl, heteroaryl, or vinyl groups. The relative reactivity of the C6-Cl and C8-Cl bonds would determine whether mono- or di-substituted products are formed.

The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the chlorinated substrate with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.govnih.govorganic-chemistry.orgresearchgate.net This would introduce alkynyl moieties at the 6- and/or 8-positions.

The Buchwald-Hartwig amination could be used to form carbon-nitrogen bonds by coupling this compound with primary or secondary amines in the presence of a palladium catalyst. wikipedia.orgrug.nlnih.govopenochem.orgresearchgate.net This would lead to the synthesis of 6- and/or 8-amino-substituted benzotriazinones.

A study on substituted 1,2,4-benzotriazine (B1219565) 1-oxides has demonstrated the use of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for derivatization at various positions. researchgate.net

Synthesis of Novel Heterocyclic Derivatives by Annulation or Condensation Reactions

The this compound scaffold can potentially serve as a building block for the synthesis of more complex, fused heterocyclic systems.

Annulation reactions involve the formation of a new ring fused to the existing benzotriazinone structure. This could be achieved by introducing functional groups that can undergo intramolecular cyclization. For example, a Diels-Alder reaction of a related 5,8-dichloro-1,2,4-benzotriazine derivative has been reported to lead to the formation of a quinoline (B57606) ring system. nih.gov Benzotriazole-assisted aromatic ring annulation has also been described as an efficient method for synthesizing polysubstituted naphthalenes and phenanthrenes. nih.gov

Condensation reactions with bifunctional reagents could also lead to the formation of new heterocyclic rings. For instance, reaction with a compound containing both a nucleophilic and an electrophilic center could lead to a cyclocondensation reaction. The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene reagents has been shown to result in the formation of various heterocyclic systems. nih.gov

Scope and Limitations of Derivatization Reactions

The scope and limitations of the aforementioned derivatization strategies on this compound are largely speculative due to the lack of specific literature. However, some general considerations can be made:

Reactivity and Selectivity: The electronic properties of the benzotriazinone ring and the two chlorine substituents will significantly influence the reactivity and regioselectivity of many reactions. The electron-withdrawing nature of the triazinone ring would activate the phenyl ring towards nucleophilic attack but may deactivate it towards electrophilic substitution.

Steric Hindrance: The substituents at the 6- and 8-positions may influence the accessibility of each site to reagents, potentially leading to different reactivities.

Functional Group Compatibility: The stability of the benzotriazinone ring system under various reaction conditions is a key consideration. Harsh acidic or basic conditions, or highly reactive reagents, could potentially lead to ring-opening or other undesired side reactions.

Catalyst and Ligand Choice: For cross-coupling reactions, the choice of the palladium catalyst and the associated ligands would be critical in achieving good yields and selectivity. Different ligands can have a profound effect on the outcome of Buchwald-Hartwig aminations and other cross-coupling reactions. rug.nlresearchgate.net

Spectroscopic and Structural Characterization for Elucidation of 6,8 Dichloro 1,2,3 Benzotriazin 4 1h One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a dichlorobenzotriazinone derivative, the aromatic protons typically appear as distinct signals in the downfield region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are dictated by the substitution pattern on the benzene (B151609) ring. For 6,8-dichloro-1,2,3-benzotriazin-4(1H)-one, the two aromatic protons would be expected to appear as doublets due to coupling with each other. The proton at the 7-position would likely be downfield relative to the proton at the 5-position due to the electronic effects of the neighboring carbonyl and chloro groups. The N-H proton of the triazinone ring typically appears as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C4) of the benzotriazinone ring is characteristically found in the highly deshielded region of the spectrum, typically around 160-170 ppm. The aromatic carbons attached to the chlorine atoms (C6 and C8) would be expected to show chemical shifts influenced by the electronegativity of the halogen. The remaining aromatic carbons would resonate in the typical aromatic region of 120-150 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives. COSY spectra would reveal the coupling between adjacent aromatic protons, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the connectivity within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₇H₃Cl₂N₃O), the expected monoisotopic mass would be calculated with high precision. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The M+ peak would be accompanied by M+2 and M+4 peaks with specific intensity ratios (approximately 9:6:1), providing definitive evidence for the presence of two chlorine atoms in the molecule.

| Ion | Calculated m/z |

| [M+H]⁺ | 215.9726 |

| [M+Na]⁺ | 237.9545 |

This is a predictive table based on the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong absorption band is expected in the region of 1680-1720 cm⁻¹, corresponding to the stretching vibration of the carbonyl group (C=O) in the triazinone ring. The N-H stretching vibration would typically appear as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3100-3300 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| C=O Stretch | 1680-1720 |

| Aromatic C=C Stretch | 1450-1600 |

| C-Cl Stretch | < 800 |

This is a predictive table based on typical functional group absorption ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The benzotriazinone ring system, being an extended aromatic system, is expected to show strong UV absorption. Typically, benzotriazinone derivatives exhibit multiple absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are influenced by the substituents on the aromatic ring and the solvent used for the measurement. The presence of the dichloro substituents may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted parent compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the planarity of the benzotriazinone ring system and reveal the spatial arrangement of the chlorine atoms. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which govern the solid-state architecture of the compound.

Vibrational Spectroscopy and Raman Scattering for Molecular Conformation

Raman spectroscopy, a form of vibrational spectroscopy, provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar or weakly polar bonds, such as the C-C bonds within the benzene ring and the C-Cl bonds. The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule, which can be used to further confirm its structure and conformation.

Computational and Theoretical Chemistry Studies on 6,8 Dichloro 1,2,3 Benzotriazin 4 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules like 6,8-dichloro-1,2,3-benzotriazin-4(1H)-one. irjweb.commdpi.comresearchgate.net DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p) or LanL2DZ), are frequently used to model the behavior of benzotriazinone derivatives. irjweb.commdpi.comnih.gov These calculations provide fundamental insights into the molecule's geometry, stability, and electronic landscape, which are crucial for understanding its chemical behavior. mdpi.combozok.edu.tr

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is geometry optimization. This computational process determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. For benzotriazinone derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles of the ground state structure. irjweb.com

For the this compound molecule, one would expect the benzotriazinone core to be largely planar. The optimization process would precisely define the positions of the chlorine atoms on the benzene (B151609) ring and the hydrogen atom on the triazinone ring. For instance, studies on related benzotriazinone carboxamides have utilized the B3LYP/6-311+G* level of theory for geometry optimization. mdpi.com The resulting optimized structure is the basis for all further computational analyses, including the calculation of electronic properties and spectroscopic parameters.

Table 1: Representative Optimized Geometrical Parameters for a Benzimidazole-Triazine Derivative (Illustrative) Data adapted from a DFT study on a related triazine derivative to illustrate typical computational outputs.

| Parameter | Bond | Calculated Bond Length (Å) |

| C1-N2 | Carbon-Nitrogen | 1.3751 |

| C3-N2 | Carbon-Nitrogen | 1.3897 |

| C10-N11 | Carbon-Nitrogen | 1.4438 |

| Parameter | Angle | Calculated Bond Angle (°) |

| C3-N2-C1 | Carbon-Nitrogen-Carbon | 105.4 |

Source: Adapted from DFT calculations on N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine. irjweb.comscribd.com

Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.commdpi.comnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comscribd.com A smaller energy gap suggests that the molecule is more reactive and less stable. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another crucial output of DFT calculations. mdpi.com It provides a visual representation of the charge distribution on the molecule's surface. MEP maps use a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For benzotriazinone derivatives, the MEP typically shows negative potential around the oxygen and nitrogen atoms of the triazinone ring, highlighting them as sites for electrophilic attack. mdpi.combozok.edu.tr The aromatic protons and the N-H proton usually appear as regions of positive potential. bozok.edu.tr

Table 2: Calculated Electronic Properties for Substituted Benzotriazinone Analogs (Illustrative) This table presents data from computational studies on various benzotriazinone derivatives to exemplify typical values.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzotriazinone Carboxamide 14k | - | - | 3.51 |

| Benzotriazinone Carboxamide 14l | - | - | 3.51 |

| Benzotriazinone Sulfonamide 12e | - | - | 4.09 |

| Benzotriazinone Sulfonamide 12f | - | - | 4.23 |

Source: Adapted from studies on benzotriazinone carboxamides and sulfonamides. mdpi.commdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. DFT methods are widely used to calculate vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. bozok.edu.trmdpi.com

Calculated IR frequencies for benzotriazinone derivatives typically correspond to key functional groups, such as the N-H stretch, C=O (carbonyl) stretch, and C-N vibrations. mdpi.commdpi.com Similarly, 1H and 13C NMR chemical shifts can be calculated and show a good correlation with experimental spectra, aiding in the structural confirmation of synthesized compounds. mdpi.comnih.gov For this compound, theoretical calculations would predict the characteristic vibrational frequencies for the dichlorinated benzotriazinone scaffold and the chemical shifts for the aromatic protons and carbon atoms, taking into account the electronic effects of the chlorine substituents.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the outcome and reactivity in chemical reactions, particularly pericyclic reactions. wikipedia.orgimperial.ac.ukslideshare.net The theory focuses on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The analysis of HOMO and LUMO energies and their distribution across the molecule, as calculated by DFT, provides a powerful tool for predicting reactive sites. mdpi.com

In the context of this compound, FMO analysis would reveal the distribution of the HOMO and LUMO. In many benzotriazinone analogs, the HOMO is often delocalized over the triazinone ring, while the LUMO density is spread across the entire benzotriazinone system. mdpi.com This distribution indicates that the molecule can act as both an electron donor and acceptor, and helps identify which atoms are most likely to be involved in nucleophilic or electrophilic interactions.

Prediction of Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Chemical Hardness)

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of a molecule. irjweb.commdpi.com These descriptors provide a more quantitative measure of reactivity than HOMO-LUMO gaps alone.

Chemical Potential (μ): Related to the electronegativity of the molecule, it is calculated as μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from a system.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer, calculated as η = (ELUMO - EHOMO) / 2. Molecules with low chemical hardness are considered soft and more reactive. mdpi.comscribd.com

Electrophilicity Index (ω): This descriptor measures the ability of a species to accept electrons. It is calculated as ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile. irjweb.com

Studies on benzotriazinone derivatives have shown that modifications to the substituents can significantly alter these reactivity descriptors, thereby tuning the molecule's biological or chemical activity. mdpi.commdpi.com For example, compounds with lower chemical hardness and smaller energy gaps were found to be more effective enzyme inhibitors. mdpi.commdpi.com

Table 3: Calculated Reactivity Descriptors for a Triazine Derivative (Illustrative) This table provides an example of reactivity descriptors calculated using DFT for a related heterocyclic system.

| Parameter | Symbol | Calculated Value (eV) |

| Chemical Hardness | η | 2.2435 |

| Chemical Potential | μ | -4.0531 |

| Electrophilicity Index | ω | 3.6620 |

Source: Adapted from DFT calculations on N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine. irjweb.com

Molecular Dynamics Simulations for Reaction Pathways and Intermediates

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com Unlike quantum chemical calculations that often focus on static structures, MD simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. mdpi.comjchemlett.comnih.gov

For a molecule like this compound, MD simulations could be employed to:

Explore conformational flexibility: To understand how the molecule behaves in a solution or a biological environment.

Study reaction pathways: By simulating the approach of a reactant, MD can help elucidate the step-by-step mechanism of a chemical reaction and identify transient intermediates.

Analyze binding stability: In drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex over time. mdpi.commdpi.com Simulations can reveal how a benzotriazinone-based inhibitor interacts with its target enzyme, showing key hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in understanding the crystal packing, molecular recognition, and supramolecular assembly of chemical compounds. For this compound, the presence of two chlorine atoms, a carbonyl group, and an N-H group creates a rich landscape of potential NCIs. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these weak forces. beilstein-journals.org

NCI analysis, often visualized through plots of the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), allows for the identification and characterization of stabilizing and destabilizing interactions within a molecular system. For the title compound, several key interactions are anticipated:

Halogen Bonding: The chlorine atoms on the benzene ring can act as halogen bond donors. This interaction occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the axis of the C-Cl covalent bond. mdpi.com These chlorine atoms can form attractive interactions with nucleophilic regions of neighboring molecules, such as the oxygen of the carbonyl group or the nitrogen atoms of the triazinone ring. Studies on other halogenated organic molecules have shown that these interactions play a significant role in dictating crystal architecture. beilstein-journals.orgnih.gov The strength and directionality of these halogen bonds are fundamental to the rational design of crystal structures. mdpi.com

Hydrogen Bonding: The N-H group in the triazinone ring is a classic hydrogen bond donor. It can form strong hydrogen bonds with the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of dimers or extended chains. This is a common and powerful interaction motif in nitrogen-containing heterocycles. rsc.org

Other Weak Interactions: Additional van der Waals forces and weaker C-H···O or C-H···N hydrogen bonds contribute to the complexity of the interaction landscape. Analysis of crystal structures of similar compounds, such as halogen-substituted bipyridines, reveals that interactions of halogens with hydrogen and carbon atoms are frequent. researchgate.net

A theoretical NCI analysis would typically involve optimizing the geometry of a molecular dimer or cluster of this compound and then calculating the electron density and its derivatives. The results are often presented in tables summarizing the type of interaction, the key atoms involved, the interatomic distance, and the calculated interaction energy.

Table 1: Illustrative NCI Analysis Data for a Hypothetical this compound Dimer (Note: This table is illustrative and represents the type of data obtained from a DFT and NCI analysis. Specific values require dedicated computational studies on the title compound.)

| Interaction Type | Donor Atom(s) | Acceptor Atom(s) | Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H | O=C | 1.95 | -5.8 |

| Halogen Bond | C-Cl | O=C | 3.10 | -2.1 |

| Halogen Bond | C-Cl | N (Triazine) | 3.25 | -1.5 |

| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | 3.60 | -3.2 |

Solvation Effects on Molecular Structure and Reactivity via Implicit and Explicit Models

The chemical behavior of a molecule can be significantly altered by its solvent environment. Computational chemistry employs two primary models to simulate these solvation effects: implicit and explicit.

Implicit Solvation Models: Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is well-suited for predicting how a solvent might influence molecular properties like conformational stability, electronic structure, and reaction energetics. For this compound, an implicit model could be used to:

Calculate the solvation free energy in various solvents (e.g., water, methanol (B129727), chloroform) to predict its solubility.

Analyze the change in the molecule's dipole moment upon solvation.

Investigate the relative stability of different tautomers or conformers in a polar versus a non-polar environment.

Explicit Solvation Models: Explicit models involve simulating a discrete number of individual solvent molecules surrounding the solute. This is typically achieved through Molecular Dynamics (MD) or Monte Carlo simulations. MD simulations, in particular, provide a dynamic picture of the solute-solvent system, tracking the movements and interactions of all atoms over time. mdpi.comnih.gov This method is computationally intensive but offers unparalleled detail on specific solvent-solute interactions.

For this compound, an explicit MD simulation in a water box could reveal:

The structure of the hydration shell, identifying the average number of water molecules interacting directly with the N-H, C=O, and C-Cl groups.

The lifetime and geometry of specific hydrogen bonds between the solute and water molecules.

The dynamic behavior of the molecule, including its rotational and translational diffusion in the solvent.

Techniques like the Molecular Mechanics Generalized Born Surface Area (MMGBSA) method can be applied to MD simulation trajectories to calculate binding free energies of a ligand to a receptor, which includes crucial solvation terms. nih.gov The comparison between different solvation models is essential for a comprehensive understanding. For instance, while implicit models are powerful for thermodynamic properties, explicit simulations are necessary to understand the specific, dynamic role of solvent molecules in a chemical process. nih.gov

Table 2: Illustrative Comparison of Solvation Effects from Computational Models (Note: This table is illustrative, demonstrating the type of data generated from solvation studies. Specific values require dedicated computational studies on the title compound.)

| Property | Gas Phase (No Solvent) | Implicit Model (Water, PCM) | Explicit Model (Water, MD) |

| Dipole Moment (Debye) | 3.5 D | 5.2 D | 5.5 ± 0.4 D |

| Solvation Free Energy (kcal/mol) | N/A | -8.5 kcal/mol | N/A (Used for dynamic properties) |

| N-H···O(water) H-bond distance (Å) | N/A | N/A | 1.90 ± 0.15 Å |

| C=O···H(water) H-bond distance (Å) | N/A | N/A | 1.98 ± 0.20 Å |

| First Solvation Shell Water Molecules | N/A | N/A | ~16 |

Applications of 6,8 Dichloro 1,2,3 Benzotriazin 4 1h One in Advanced Materials and Non Biological Systems

Role as a Synthetic Building Block in Polymer Chemistry

The dichlorinated benzotriazinone structure is a key precursor for creating high-performance polymers, particularly poly(arylene ether)s. These polymers are known for their thermal stability and specific mechanical properties. The synthesis typically proceeds through nucleophilic substitution polycondensation reactions. researchgate.net In these processes, the chlorine atoms on the benzotriazine ring are displaced by nucleophilic groups from other monomers, such as diphenols, to form the ether linkages that constitute the polymer backbone. researchgate.netgoogle.com

For instance, novel poly(arylene ether nitrile)s have been synthesized by reacting monomers like 2,6-dichlorobenzonitrile (B3417380) with various diphenol compounds. researchgate.net While not directly using 6,8-dichloro-1,2,3-benzotriazin-4(1H)-one, this chemistry is analogous and demonstrates the potential of dichlorinated aromatic heterocycles to act as monomers in step-growth polymerization. The resulting polymers often exhibit high glass transition temperatures and thermal stability. researchgate.netnih.gov The incorporation of the benzotriazine moiety into the polymer backbone can impart unique electronic and physical properties, which is an active area of materials research. researchgate.netmdpi.com

Table 1: Polymerization Reactions Involving Dichlorinated Aromatic Precursors

| Polymer Type | Monomers | Polymerization Method | Key Properties of Resulting Polymer |

| Poly(arylene ether nitrile)s | Dichlorobenzonitrile, Diphenol Compounds | Nucleophilic Substitution Polycondensation | High glass transition temperature, Thermal stability |

| Phthalazinone-based Copoly(aryl ether nitrile)s | Difluorobenzonitrile, DHPZ, BP | Nucleophilic Substitution | High inherent viscosities, Good solubility in polar aprotic solvents |

| Poly(imino ether)s | Dibromodiphenyl ether, Aromatic diamines | Palladium-catalyzed Polycondensation | High thermal stability, High decomposition temperatures |

Precursor for Functional Dyes and Pigments

The 1,2,3-benzotriazine (B1250035) core is a chromophoric system that can be elaborated into a wide array of dyes and pigments. nih.gov The synthesis of these colorants often involves diazotization of an aromatic amine followed by a coupling reaction with an electron-rich species. nih.govunb.cajchemrev.com this compound can serve as a starting point for creating more complex heterocyclic azo dyes. nih.gov